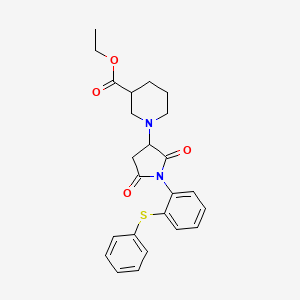

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate

Description

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is a heterocyclic compound featuring a piperidine ring fused with a pyrrolidinyl moiety. Key structural elements include:

- An ethyl ester at the 3-position of the piperidine ring, enhancing solubility and serving as a common pharmacophore in drug design.

Properties

Molecular Formula |

C24H26N2O4S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

ethyl 1-[2,5-dioxo-1-(2-phenylsulfanylphenyl)pyrrolidin-3-yl]piperidine-3-carboxylate |

InChI |

InChI=1S/C24H26N2O4S/c1-2-30-24(29)17-9-8-14-25(16-17)20-15-22(27)26(23(20)28)19-12-6-7-13-21(19)31-18-10-4-3-5-11-18/h3-7,10-13,17,20H,2,8-9,14-16H2,1H3 |

InChI Key |

KNPYMOWDLIKHOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine and piperidine rings, followed by the introduction of the phenylsulfanyl group. The final step involves esterification to introduce the ethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites, influencing cellular processes and exerting its effects .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities with compounds from the evidence:

Key Observations :

- The dioxo-pyrrolidinyl moiety in the target compound introduces rigidity and hydrogen-bonding sites absent in the naphthyridine analog , which has a single oxo group.

Physicochemical and Spectral Properties

NMR Spectral Trends

- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () :

- ¹H NMR : δ 1.24 (t, J = 7.4 Hz) for the ethyl ester, δ 4.12 (q) for the ester CH₂.

- ¹³C NMR : δ 172.2 (ester carbonyl), δ 155.4 (amide-like carbonyl).

- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate () :

- Expected ¹H NMR : δ ~4.1–4.2 (q, ester CH₂), δ ~7.5–8.0 (aromatic protons from sulfonyl group).

Inference for Target Compound :

- The phenylsulfanyl group would show aromatic protons at δ ~7.0–7.5, while the dioxo-pyrrolidinyl moiety may exhibit deshielded carbonyl signals (δ ~170–180 ppm in ¹³C NMR).

Biological Activity

Ethyl 1-(2,5-dioxo-1-(2-(phenylsulfanyl)phenyl)-3-pyrrolidinyl)-3-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies and patents.

Chemical Structure

The compound features a complex structure comprising a piperidine ring, pyrrolidine moiety, and a phenylsulfanyl group. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

- Antioxidant Activity : In vitro studies have demonstrated its ability to scavenge free radicals, indicating antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Activity

A study published in PubMed highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 25 µg/mL, indicating significant free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress.

Cytotoxicity Studies

In cancer research, the compound was tested on several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results point to the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of this compound showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Antioxidant Properties : A study involving elderly participants demonstrated improved biomarkers of oxidative stress after supplementation with the compound over three months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.